

A Technical Guide to Water-Soluble Cy3 Alkyne for Bio-labeling

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Compound of Interest		
Compound Name:	Trisulfo-Cy3-Alkyne	
Cat. No.:	B14746565	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of water-soluble Cy3 alkyne, a powerful fluorescent probe for the targeted labeling of biomolecules. We will delve into its chemical properties, the underlying principles of its application in bio-labeling, detailed experimental protocols, and the visualization of key processes.

Introduction to Water-Soluble Cy3 Alkyne

Water-soluble Cy3 alkyne is a fluorescent dye belonging to the cyanine family, characterized by its bright orange-red fluorescence. Its key feature is the presence of a terminal alkyne group, which allows for its covalent attachment to azide-modified biomolecules via a highly efficient and specific chemical reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] The water-solubility of this probe is a significant advantage, as it obviates the need for organic co-solvents in many biological applications, thereby preserving the native conformation and function of labeled biomolecules.[2]

The fluorescence of Cy3 is largely insensitive to pH variations between 4 and 10, making it a robust reporter in a variety of biological buffers.[2] Its spectral properties are well-suited for common laser excitation sources and filter sets in fluorescence microscopy and other detection platforms.

Core Principles: The Click Chemistry Reaction



The labeling of biomolecules with Cy3 alkyne relies on the CuAAC reaction. This reaction is a highly specific and efficient method for forming a stable triazole linkage between an alkyne (on the Cy3 dye) and an azide group, which has been previously incorporated into a target biomolecule.[1] The reaction is catalyzed by copper(I) ions and proceeds rapidly under mild, aqueous conditions, making it ideal for biological applications.[3]

The bio-orthogonal nature of the alkyne and azide functional groups is a key advantage; they do not react with other functional groups typically found in biological systems, ensuring highly specific labeling.[3]

Quantitative Data

The photophysical properties of water-soluble Cy3 alkyne are summarized in the table below. These parameters are crucial for designing and interpreting fluorescence-based experiments.

Property	Value	Reference
Excitation Maximum (λex)	~555 nm	[4][5]
Emission Maximum (λem)	~570 nm	[4]
Molar Extinction Coefficient (ε)	~150,000 cm-1M-1	[4][5][6]
Quantum Yield (Φ)	Varies with environment; can be enhanced upon conjugation	[5][7]
Recommended Laser Lines	532 nm, 555 nm, or 568 nm	[6]
Solubility	Water, DMSO, DMF	[6]

Experimental Protocols

Here, we provide detailed protocols for the labeling of proteins and cells using water-soluble Cy3 alkyne. These protocols are intended as a starting point and may require optimization for specific applications.

Labeling of Azide-Modified Proteins in Solution



This protocol describes the labeling of a purified protein that has been modified to contain an azide group.

Materials:

- Azide-modified protein in an amine-free buffer (e.g., PBS)
- Water-soluble Cy3 alkyne
- Copper(II) sulfate (CuSO4)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand
- Sodium ascorbate
- Amine-free buffer (e.g., PBS, pH 7.4)
- DMSO or water for stock solutions
- Purification column (e.g., desalting column) to remove excess dye

Procedure:

- Prepare Stock Solutions:
 - Cy3 Alkyne: Prepare a 10 mM stock solution in water or DMSO.
 - Copper(II) Sulfate: Prepare a 100 mM stock solution in water.
 - THPTA: Prepare a 200 mM stock solution in water.
 - Sodium Ascorbate: Prepare a 100 mM stock solution in water immediately before use.
- Prepare the Labeling Reaction:
 - In a microcentrifuge tube, combine the following in order:
 - Azide-modified protein (e.g., 1-5 mg/mL final concentration)



- Amine-free buffer to the desired final volume
- Water-soluble Cy3 alkyne (e.g., 4-50 molar excess over the protein)
- THPTA/CuSO4 catalyst pre-mix: Combine the THPTA and CuSO4 stock solutions in a 2:1 molar ratio and let it sit for a few minutes before adding to the reaction. Add to a final concentration of 1-2.5 mM.
- Vortex the mixture gently.
- Initiate the Click Reaction:
 - Add the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
 - Vortex the reaction mixture gently.
- Incubation:
 - Incubate the reaction at room temperature for 30-60 minutes, protected from light.
- Purification:
 - Remove the unreacted Cy3 alkyne and other small molecules by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
 - Collect the fractions containing the labeled protein.
- Characterization:
 - Determine the degree of labeling by measuring the absorbance of the purified protein at
 280 nm (for protein concentration) and ~555 nm (for Cy3 concentration).

Labeling of Azide-Modified Glycans on Live Cells

This protocol outlines the labeling of cell surface glycans that have been metabolically labeled with an azide-containing sugar.

Materials:



- Cells cultured with an azide-containing sugar (e.g., Ac4ManNAz)
- Water-soluble Cy3 alkyne
- Copper(II) sulfate (CuSO4)
- THPTA
- Sodium ascorbate
- · Cell culture medium or PBS
- Fluorescence microscope

Procedure:

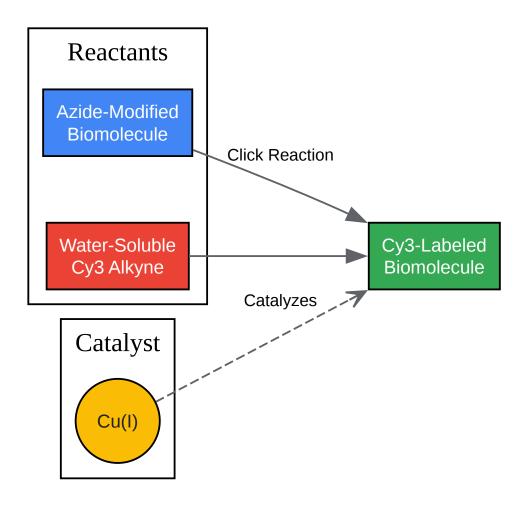
- · Prepare Labeling Cocktail:
 - Prepare a fresh labeling cocktail immediately before use. For each well or dish, combine:
 - Water-soluble Cy3 alkyne (final concentration of 2-40 μM)
 - THPTA (final concentration of 100 μM)
 - Copper(II) sulfate (final concentration of 20 μM)
 - Sodium ascorbate (final concentration of 300 μM)
 - The components should be added in the order listed to the cell culture medium or PBS.
- · Cell Labeling:
 - Wash the cells gently with PBS.
 - Add the labeling cocktail to the cells and incubate for 15-30 minutes at room temperature, protected from light.
- Wash and Image:



- o Gently wash the cells three times with PBS to remove the unreacted labeling cocktail.
- The cells are now ready for imaging using a fluorescence microscope with appropriate filters for Cy3.

Visualizations

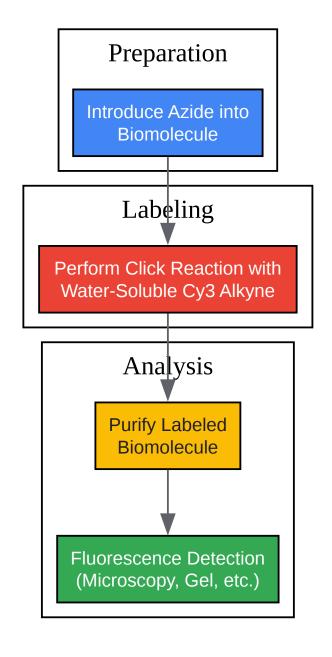
The following diagrams illustrate the key processes involved in bio-labeling with water-soluble Cy3 alkyne.



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Figure 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.





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Figure 2: General Experimental Workflow for Bio-labeling.

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